1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one
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Overview
Description
1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound with the molecular formula C15H12N2O4S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry. This compound is characterized by the presence of methoxy, nitro, and ethanone functional groups attached to the phenothiazine core.
Preparation Methods
The synthesis of 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3-methoxyphenothiazine followed by acetylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenothiazine core can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar compounds to 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one include other phenothiazine derivatives such as chlorpromazine and promethazine These compounds share the phenothiazine core but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
CAS No. |
1393520-03-0 |
---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 |
Purity |
95 |
Origin of Product |
United States |
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